2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
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Overview
Description
2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 2 and 5 positions, and a hydroxy-dihydroindenylmethyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
The primary target of 2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is the volume-sensitive anion channel (VSAC) . VSACs are integral membrane proteins that allow the passage of anions across the cell membrane and play a crucial role in maintaining cell volume and ion homeostasis .
Mode of Action
This compound acts as a potent inhibitor of VSAC . It blocks the channel, preventing the flow of anions across the cell membrane . This inhibition disrupts the normal function of the cell, leading to various downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and the role of VSAC in that cell. Generally, the inhibition of VSAC can disrupt ion homeostasis and cell volume regulation, potentially leading to cell dysfunction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with VSAC . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzoyl chloride and 2-hydroxy-2,3-dihydro-1H-indene.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dichlorobenzoyl chloride is reacted with 2-hydroxy-2,3-dihydro-1H-indene in an appropriate solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of 2,5-dichloro-N-((2-oxo-2,3-dihydro-1H-inden-2-yl)methyl)benzamide.
Reduction: Formation of 2,5-dichloro-N-((2-hydro-2,3-dihydro-1H-inden-2-yl)methyl)benzamide.
Substitution: Formation of 2,5-dialkyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide.
Scientific Research Applications
2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzamide: Lacks the hydroxy-dihydroindenylmethyl group, making it less complex.
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
2,5-dichloro-N-methylbenzamide: Lacks the hydroxy-dihydroindenyl group, resulting in different chemical and biological properties.
Uniqueness
2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is unique due to the presence of both chlorine atoms and the hydroxy-dihydroindenylmethyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-13-5-6-15(19)14(7-13)16(21)20-10-17(22)8-11-3-1-2-4-12(11)9-17/h1-7,22H,8-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYELSNCTWBVSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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